Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-19-13-11-18(12-14-19)25-15-22(20-9-5-6-10-21(20)23(25)26)24(27)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCEIMPKUMODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the isoquinoline core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate serves as an intermediate in synthesizing more complex molecules. Its structure allows chemists to study various reaction mechanisms, including:
- Oxidation: Modifying functional groups.
- Reduction: Converting carbonyl groups to alcohols.
- Substitution Reactions: Introducing new substituents onto the aromatic ring.
The compound exhibits significant biological activity, making it a candidate for investigating interactions with various biological targets such as enzymes and receptors. Its mechanism of action likely involves binding to these targets, which can inhibit or activate their functions, leading to therapeutic effects. Notably, isoquinoline derivatives have been studied for their potential anticancer properties.
Industrial Applications
In the industrial context, this compound can be utilized in developing new materials or as a precursor for other compounds with commercial relevance. Its unique chemical structure may allow the creation of novel products with enhanced properties.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines significantly. This potential has led to further investigations into modifying the compound to enhance its pharmacological properties .
| Study | Compound Tested | Cell Line | Inhibition (%) |
|---|---|---|---|
| Study A | Benzyl Derivative | MOLT-4 (Leukemia) | 84.19% |
| Study B | Benzyl Derivative | SF-295 (CNS) | 72.11% |
These findings emphasize the need for continued research into the structure-activity relationship of this compound and its derivatives to optimize their therapeutic potential.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Quinoline derivatives: Known for their medicinal properties, quinoline derivatives are structurally related and have similar applications.
Quinazolinone derivatives: These compounds also have a fused heterocyclic system and are used in various therapeutic applications.
Uniqueness
Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound belonging to the isoquinoline derivative class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C23H23NO4
- Molecular Weight : Approximately 375.44 g/mol
- Functional Groups : Contains a methoxy group, carbonyl groups, and an isoquinoline framework.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with β-phenylethylamine derivatives.
- Cyclization : Cyclization reactions are facilitated using dehydrating agents such as phosphorus oxychloride or zinc chloride.
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.
Biological Activity
This compound exhibits a range of biological activities that have been documented in various studies:
Antimicrobial Activity
Research indicates that isoquinoline derivatives possess significant antimicrobial properties. A study demonstrated that the compound exhibited inhibitory effects on various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance:
- Dihydrofolate Reductase (DHFR) : The compound demonstrated inhibitory activity against DHFR, an enzyme critical for DNA synthesis in cancer cells.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound binds to specific receptors and enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 12.5 µg/mL. |
| Study 2 | Showed significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 of 15 µM. |
| Study 3 | Reported inhibition of DHFR with an IC50 value of 22 µM, indicating potential as an anticancer agent. |
Q & A
Q. What synthetic methodologies are reported for preparing Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and its derivatives?
The synthesis of structurally related dihydroisoquinoline derivatives typically involves multicomponent reactions (MCRs), cyclization, or coupling strategies. For example:
- Stepwise synthesis : A three-step protocol starting with imine formation, followed by cyclocondensation with anhydrides, and subsequent benzylation. This approach yielded trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (analogous to the target compound) with a purity of >95%, confirmed by NMR and NMR .
- Catalytic cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) using aryl boronic acids and halogenated precursors. For instance, 4-methoxyphenylboronic acid pinacol ester (CAS 754226-40-9) has been employed in similar frameworks .
Q. Key data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Imine formation (RT, 12h) | 75–80 | >90 |
| 2 | Cyclocondensation (DMF, 80°C) | 65–70 | >95 |
| 3 | Benzylation (KCO, DMF) | 60–65 | >95 |
Q. How is the structural integrity of this compound validated in academic studies?
- Spectroscopic analysis : NMR (400 MHz, CDCl) reveals characteristic peaks:
- X-ray crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths and angles. For example, the dihydroisoquinoline core typically shows a puckered conformation (Cremer-Pople parameters: ) .
Advanced Research Questions
Q. How can conflicting crystallographic data on the dihydroisoquinoline ring conformation be resolved?
Discrepancies in puckering parameters (e.g., values) may arise from torsional strain or solvent effects.
- Methodology :
Q. Example :
| Solvent | ||
|---|---|---|
| DMSO | 0.48 ± 0.02 | 85 ± 5 |
| CHCl | 0.42 ± 0.03 | 95 ± 5 |
Q. What mechanistic insights explain the stereochemical outcomes in dihydroisoquinoline synthesis?
The Castagnoli-Cushman reaction (evidenced in related compounds) proceeds via:
Q. Experimental validation :
Q. How are purity and stability assessed under varying storage conditions?
- HPLC-MS : Use C18 columns (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid.
- Retention time: 8.2 min (purity >95% by AUC) .
- Accelerated degradation studies :
- Acidic conditions (0.1 M HCl, 40°C): Degradation to 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (t = 72 h) .
- Photostability : UV light (254 nm) induces <5% decomposition over 48 h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
